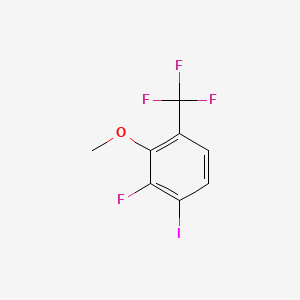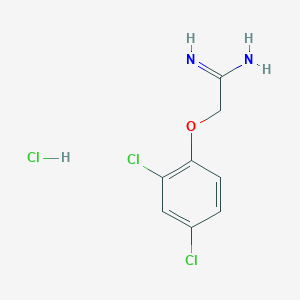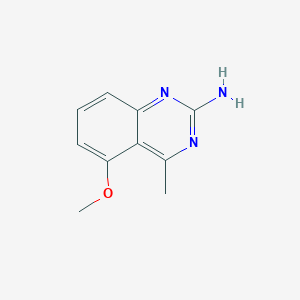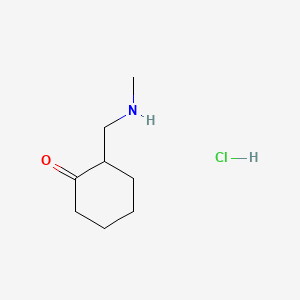![molecular formula C16H12Cl4 B14033445 4,7,12,15-Tetrachloro[2.2]paracyclophane CAS No. 25826-07-7](/img/structure/B14033445.png)
4,7,12,15-Tetrachloro[2.2]paracyclophane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,7,12,15-Tetrachloro[2.2]paracyclophane is a derivative of [2.2]paracyclophane, a cyclophane compound known for its unique structural properties. This compound is particularly significant due to its role as a precursor to parylene D, a polymer used extensively in microelectronic engineering, automotive, and medical industries for its excellent dielectric properties, thermal stability, and chemical inertness .
准备方法
The synthesis of 4,7,12,15-Tetrachloro[2.2]paracyclophane typically involves a multi-step process starting from 2,5-dichloro-p-xylene. The initial step involves bromination using a H₂O₂–HBr system, which is both organic-waste-free and organic-solvent-free . This is followed by the Winberg elimination–dimerization step, where aqueous sodium hydroxide solution is used instead of silver oxide for anion exchange, significantly improving the product yield . Industrial production methods often adopt similar green chemistry protocols to ensure environmental sustainability.
化学反应分析
4,7,12,15-Tetrachloro[2.2]paracyclophane undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution can introduce different functional groups onto the benzene rings.
Oxidation and Reduction: These reactions can modify the electronic properties of the compound, making it suitable for different applications.
Polymerization: The compound can be polymerized to form parylene D, which is used for coating applications.
Common reagents used in these reactions include bromine, hydrogen peroxide, and sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
4,7,12,15-Tetrachloro[2.2]paracyclophane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing parylene D, which is used in coatings for electronic devices.
Biology: The compound’s derivatives are explored for their potential use in drug delivery systems due to their stability and inertness.
Medicine: Parylene D coatings are used in medical devices to enhance their durability and biocompatibility.
作用机制
The mechanism by which 4,7,12,15-Tetrachloro[2.2]paracyclophane exerts its effects is primarily through its ability to form stable, inert coatings. The molecular targets and pathways involved include the interaction of the polymerized form (parylene D) with various substrates, providing a protective barrier that enhances the durability and performance of the coated materials .
相似化合物的比较
4,7,12,15-Tetrachloro[2.2]paracyclophane is unique due to its four chlorine atoms, which enhance its stability and inertness compared to other [2.2]paracyclophane derivatives. Similar compounds include:
[2.2]Paracyclophane: The parent compound, used as a precursor for various derivatives.
4,16-Dichloro[2.2]paracyclophane: A derivative with two chlorine atoms, offering different properties and applications.
4,16-Dibromo[2.2]paracyclophane: Another halogenated derivative with distinct reactivity and uses.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various scientific and industrial applications.
属性
CAS 编号 |
25826-07-7 |
|---|---|
分子式 |
C16H12Cl4 |
分子量 |
346.1 g/mol |
IUPAC 名称 |
5,11,13,15-tetrachlorotricyclo[8.2.2.24,7]hexadeca-1(12),4(16),5,7(15),10,13-hexaene |
InChI |
InChI=1S/C16H12Cl4/c17-13-7-11-3-4-12-8-15(19)10(6-16(12)20)2-1-9(13)5-14(11)18/h5-8H,1-4H2 |
InChI 键 |
NPQWNPGMMVAOHX-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=CC(=C(CCC3=C(C=C1C(=C3)Cl)Cl)C=C2Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


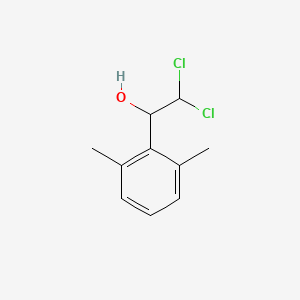
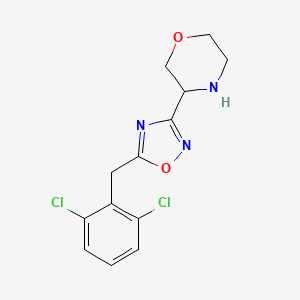
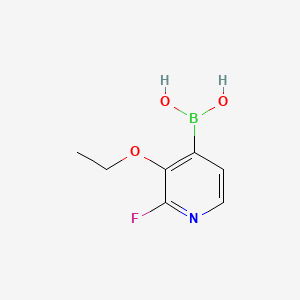
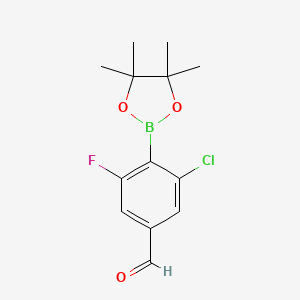

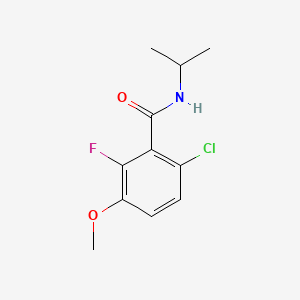
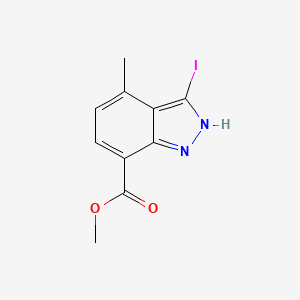
![(R)-6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B14033395.png)
